4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-3-18-6-8-20(14(23)13(18)22)15(24)16-4-5-19-7-9-21-12(19)10-11(2)17-21/h7,9-10H,3-6,8H2,1-2H3,(H,16,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCSRRLWCMUEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN3C2=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole have been known to target a broad range of biological receptors. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses.
Biochemical Pathways
Imidazole derivatives have been found to influence a wide range of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Biological Activity
The compound 4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a member of the piperazine family and contains a unique imidazo[1,2-b]pyrazole moiety. Its structural complexity suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity based on existing literature, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 318.34 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- PI3K/AKT/mTOR Signaling Pathway : The compound has been shown to inhibit this pathway, which is crucial for cell proliferation and survival. By inhibiting the phosphorylation of AKT and S6 proteins, it exerts anti-proliferative effects on cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to imidazo[1,2-b]pyrazoles. For instance:
- Cell Lines Tested : The compound was evaluated against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460.
- Results : Significant anti-proliferative activity was observed, with IC₅₀ values indicating effective inhibition of cell growth .
Antimicrobial Activity
The imidazo[1,2-b]pyrazole derivatives have also been studied for their antimicrobial properties:
- Tested Pathogens : Compounds similar to the target compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized a series of imidazo[1,2-b]pyrazole derivatives, including the target compound. The study reported:
- Cell Line : A549 (lung cancer)
- IC₅₀ Value : 12 μM after 48 hours of treatment.
- : The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of imidazo[1,2-b]pyrazole derivatives:
- Pathogen Tested : E. coli
- Methodology : Disk diffusion method.
- Results : The compound exhibited a zone of inhibition comparable to that of ciprofloxacin, indicating strong antibacterial properties .
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential:
- Solubility : The compound exhibits high solubility in polar solvents, which may enhance its bioavailability.
- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, although detailed metabolic pathways require further investigation .
Scientific Research Applications
The compound's structure suggests it may exhibit various biological activities, particularly in cancer therapy and antimicrobial applications. The imidazo[1,2-b]pyrazole moiety is known for its role in developing anticancer agents.
Anticancer Applications
Research indicates that compounds containing imidazo[1,2-b]pyrazole structures often show significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells, similar to other derivatives of imidazo[1,2-b]pyrazole which have shown promise in inhibiting tumor growth by disrupting cellular processes involved in proliferation and survival .
Antimicrobial Activity
Preliminary studies suggest that derivatives of the piperazine scaffold can exhibit antimicrobial properties. The incorporation of the imidazo[1,2-b]pyrazole fragment may enhance this activity, making it a candidate for further exploration in treating bacterial infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules in the evidence. Key comparisons include:
Structural Analogues
Key Observations :
- Core Heterocycles : The target compound’s imidazo[1,2-b]pyrazole core differs from imidazo[1,2-a]pyridines (2d, 1l) and benzoimidazo-pyrimidines (3e) in nitrogen positioning and aromaticity, which may influence electronic properties and binding selectivity .
- Functional Groups: The 2,3-dioxopiperazine carboxamide in the target compound contrasts with ester groups in 2d and 1l, suggesting divergent solubility and hydrogen-bonding capabilities. Belotecan’s pyranoindolizinoquinoline core and charged side chain highlight its distinct mechanism (topoisomerase I inhibition) compared to the target’s uncharged, carboxamide-terminated structure .
Physicochemical and Spectroscopic Properties
- 1H NMR : Aromatic protons in imidazo[1,2-a]pyridines resonate at δ 6.5–8.5 ppm, with ester methyl groups near δ 1.2–1.4 ppm . The target’s ethyl and methyl groups would likely appear in similar regions.
- 13C NMR : Carbonyl carbons (e.g., dioxopiperazine) are expected near δ 160–180 ppm, consistent with 2d’s ester carbonyl signals (δ 165–170 ppm) .
- IR : Stretching frequencies for amide (1650–1700 cm⁻¹) and nitrile (2200–2260 cm⁻¹) groups in analogs provide benchmarks for validating the target’s functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
